N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride
Overview
Description
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H12N2O·HCl It is a hydrochloride salt derived from N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine, which is a derivative of pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride typically involves the reaction of 1-cyclopropylpyrrolidin-3-one with hydroxylamine hydrochloride under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopropylpyrrolidim-3-ylidene)hydroxylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(2-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride
N-(3-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride
N-(4-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride
Uniqueness: N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
(NE)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPYWOPZNEENM-WVLIHFOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=NO)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CC/C(=N\O)/C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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